N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, making it a candidate for research in medicinal chemistry and other scientific disciplines.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation.
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways, leading to a decrease in cell proliferation and an increase in cell death. The compound exhibits significant inhibitory activities with IC50 values of 0.054, 0.135, and 0.034 μM .
Biochemical Pathways
By inhibiting EGFR-TK, the compound affects multiple biochemical pathways. It disrupts the normal cell cycle progression, leading to cell cycle arrest at the S phase . It also induces apoptosis, or programmed cell death, in a time-dependent manner .
Result of Action
The compound’s action results in a decrease in cell proliferation and an increase in cell death, particularly in cancer cells . It has shown excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against a full 60-cell panel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core This can be achieved through the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include various halogenated compounds and bases to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives .
Scientific Research Applications
N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies investigating its effects on various biological targets, including enzymes and receptors.
Chemical Biology: Researchers use this compound to explore its interactions with biological macromolecules and its potential as a tool for probing biological systems.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
N-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,3-benzenediamine: This compound shares the pyrazolo[3,4-d]pyrimidine core and exhibits similar biological activities.
4-Phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine:
Uniqueness
N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S/c1-14(28)25-15-7-9-16(10-8-15)26-19(29)12-30-21-18-11-24-27(20(18)22-13-23-21)17-5-3-2-4-6-17/h2-11,13H,12H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZSXNXVKIRZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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